molecular formula C21H28N4O4S2 B2673752 N-(5-((2-(cyclohexylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-diethoxybenzamide CAS No. 896033-07-1

N-(5-((2-(cyclohexylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-diethoxybenzamide

Cat. No.: B2673752
CAS No.: 896033-07-1
M. Wt: 464.6
InChI Key: BMJKBTAQAPBOAW-UHFFFAOYSA-N
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Description

N-(5-((2-(cyclohexylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-diethoxybenzamide is a useful research compound. Its molecular formula is C21H28N4O4S2 and its molecular weight is 464.6. The purity is usually 95%.
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Scientific Research Applications

Cytotoxic and Antitumor Activities

1,3,4-Thiadiazole derivatives, including compounds similar to the one , have been explored for their cytotoxic and antitumor activities. A study designed, synthesized, and evaluated novel 1,3,4-thiadiazole derivatives for their in vitro antitumor activities against various human tumor cell lines. Some derivatives showed significant inhibitory effects, suggesting potential applications in cancer treatment (Almasirad et al., 2016).

Antimicrobial Properties

Another research area involves the antimicrobial properties of 1,3,4-thiadiazole derivatives. A study synthesized and screened a series of these compounds for antibacterial activity against various bacterial strains and for their inhibitory action against fungi. The research indicated the potential use of these derivatives in treating microbial diseases, particularly bacterial and fungal infections (Desai et al., 2013).

Impurity Analysis in Pharmaceutical Products

The identification, isolation, and synthesis of impurities in pharmaceutical products, including those related to N-(5-((2-(cyclohexylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-diethoxybenzamide, are crucial. A study reported the detection of seven unknown impurities in Repaglinide bulk drug batches, providing insights into the impurity profile of related compounds (Kancherla et al., 2018).

Photodynamic Therapy Applications

Thiadiazole derivatives have been investigated for their use in photodynamic therapy, especially in cancer treatment. Research on zinc phthalocyanine derivatives substituted with thiadiazole groups revealed properties useful for photodynamic therapy, such as high singlet oxygen quantum yield, which is significant for Type II mechanisms in cancer treatment (Pişkin et al., 2020).

Hypoxia-Selective Cytotoxicity

Some studies have focused on the development of compounds with hypoxia-selective cytotoxicity, which is relevant in targeting tumor cells in hypoxic environments. Research in this area could lead to more effective cancer therapies (Palmer et al., 1996).

Properties

IUPAC Name

N-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-diethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O4S2/c1-3-28-16-11-10-14(12-17(16)29-4-2)19(27)23-20-24-25-21(31-20)30-13-18(26)22-15-8-6-5-7-9-15/h10-12,15H,3-9,13H2,1-2H3,(H,22,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMJKBTAQAPBOAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3CCCCC3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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